molecular formula C12H20N2 B3012675 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine CAS No. 1867517-72-3

4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

Cat. No. B3012675
CAS RN: 1867517-72-3
M. Wt: 192.306
InChI Key: HLLAUVNEHBYVIA-HAQNSBGRSA-N
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Description

The compound "4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine" is a chemical that features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, substituted with two methyl groups at positions 2 and 5. This pyrrole unit is further linked to a cyclohexan-1-amine moiety, suggesting a complex structure that could potentially exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which has been shown to be a concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, yielding products with up to 98% efficiency . Another method involves the cycloisomerization of (Z)-(2-en-4-ynyl)amines, which can be catalyzed by metal catalysts such as CuCl2 or PdX2 in conjunction with KX . Although these methods do not directly describe the synthesis of the compound , they provide insight into the types of reactions that could be employed to synthesize similar pyrrole-containing compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques. For instance, a related compound, 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, was characterized by NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. The Paal–Knorr reaction, for example, is a method for synthesizing heterocycles, including pyrroles, by reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione to selectively produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . Additionally, the reaction of cyclohexylamine with different aldehydes can lead to products formed by nucleophilic substitution or condensation followed by hydrolysis, depending on the nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents on the pyrrole ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of methyl groups on the pyrrole ring can increase hydrophobicity, which might affect the compound's solubility in various solvents. The cyclohexylamine moiety could also contribute to the overall lipophilicity of the compound. The intermolecular and intramolecular hydrogen bonding, as observed in related compounds, can influence the compound's boiling point and stability .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine is used in chemical synthesis, particularly in the synthesis of substituted pyrroles through palladium-catalyzed cycloisomerization (Gabriele et al., 2001). This process is significant in organic chemistry for creating complex molecules.

Fluorescent Probes and Real-Time Monitoring

  • The compound forms the basis for novel fluorescent probes with aggregation-enhanced emission features, which are useful for the quantitative detection of low levels of carbon dioxide in gas mixtures (Wang et al., 2015). This has applications in environmental monitoring and medical research.

Material Science and Structural Chemistry

  • It is used in material science for structural studies, providing insights into intermolecular interactions and crystal stabilization, as demonstrated in the study of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Șahin et al., 2010).

Drug Discovery and Antimicrobial Research

  • In the field of drug discovery, derivatives of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine have been studied for their potential antibacterial activity, with certain compounds showing efficacy against tuberculosis (Johnson et al., 1981).

Enhancing Monoclonal Antibody Production

  • The compound has been identified as a promising chemical for improving monoclonal antibody production in Chinese hamster ovary cell cultures, a crucial process in biopharmaceutical manufacturing (Aki et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively, making them important targets for antibacterial and antitubercular therapies .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the bacterial fatty acid synthesis and folate metabolism .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes disrupts the fatty acid synthesis and folate metabolism pathways respectively . The downstream effects of this disruption can lead to the inhibition of bacterial growth and proliferation, contributing to the compound’s antibacterial and antitubercular properties .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of other chemical compounds such as dimethyl sulfoxide, lithium chloride, and butyric acid have been shown to improve monoclonal antibody production in mammalian cell cultures . Therefore, the compound’s environment can play a crucial role in its overall effectiveness.

Future Directions

The future directions for research on “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” could involve further studies on its potential uses in the biological and medical sciences . In particular, its ability to increase monoclonal antibody production suggests potential applications in biotechnology .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLAUVNEHBYVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCC(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

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